Cas no 10307-61-6 ((2S)-2-Methyl-butanoic Acid Ethyl Ester)

(2S)-2-Methyl-butanoic Acid Ethyl Ester is a chiral ester widely used in organic synthesis and flavor/fragrance applications. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in pharmaceuticals and fine chemicals. The compound exhibits a fruity, apple-like aroma, contributing to its utility in flavor formulations. Its ethyl ester group enhances volatility and solubility, facilitating reactions in nonpolar media. The product is characterized by high purity and consistent enantiomeric excess, ensuring reproducibility in research and industrial processes. Its stability under standard conditions and compatibility with common reagents further underscore its practicality in synthetic workflows.
(2S)-2-Methyl-butanoic Acid Ethyl Ester structure
10307-61-6 structure
Product Name:(2S)-2-Methyl-butanoic Acid Ethyl Ester
CAS No:10307-61-6
MF:C7H14O2
MW:130.184862613678
CID:48511
PubChem ID:6429107
Update Time:2025-05-24

(2S)-2-Methyl-butanoic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • D-Ethyl 2-methylbutyrate
    • (S)-Ethyl 2-methylbutanoate
    • (2S)-2-Methyl-butanoic Acid Ethyl Ester
    • Butanoicacid, 2-methyl-, ethyl ester, (S)-
    • Butyric acid, 2-methyl-, ethyl ester, (+)-(8CI)
    • (+)-Ethyl 2-methylbutanoate
    • (+)-Ethyl 2-methylbutyrate
    • (S)-(+)-Ethyl2-methylbutanoate
    • (S)-2-Methylbutanoic acid ethyl ester
    • EthylS-(+)-2-methylbutyrate
    • HCRBXQFHJMCTLF-LURJTMIESA-N
    • (2S)-2-methyl-ethylester-butanoicacid,(S)-(+)-ethyl-2-methylbutanoate
    • 10307-61-6
    • DTXSID101017671
    • ethyl (s)-2-methylbutanoate
    • (S)-(+)-ethyl 2-methylbutyrate
    • SCHEMBL280605
    • ethyl (2S)-2-methylbutanoate
    • starbld0007599
    • Inchi: 1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1
    • InChI Key: HCRBXQFHJMCTLF-LURJTMIESA-N
    • SMILES: O(CC)C([C@@H](C)CC)=O

Computed Properties

  • Exact Mass: 130.09942
  • Monoisotopic Mass: 130.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 88.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 0.8689
  • Melting Point: -93.23°C (estimate)
  • Boiling Point: 140.89°C (estimate)
  • Flash Point: 33.4°C
  • Refractive Index: 1.3964
  • PSA: 26.3
  • LogP: 1.59560
  • FEMA: 2443

(2S)-2-Methyl-butanoic Acid Ethyl Ester Pricemore >>

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